molecular formula C19H19ClN6O2 B1677182 Darolutamide CAS No. 1297538-32-9

Darolutamide

Katalognummer B1677182
CAS-Nummer: 1297538-32-9
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: ANGUXJDGJCHGOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Darolutamide is an antiandrogen medication used in the treatment of non-metastatic castration-resistant prostate cancer in men . It is specifically approved to treat non-metastatic castration-resistant prostate cancer (nmCRPC) in conjunction with surgical or medical castration . The medication is taken by mouth twice per day with food .


Molecular Structure Analysis

Darolutamide has a unique molecular structure, incorporating a 1:1 mixture of two pharmacologically active diastereomers—[S,R]-darolutamide and [S,S]-darolutamide—which interconvert through the active major metabolite keto-darolutamide .


Chemical Reactions Analysis

Darolutamide is metabolized through dehydrogenation (CYP3A4) and glucuronidation (UGT1A9, UGT1A1) . Its main metabolite is Ketodarolutamide .


Physical And Chemical Properties Analysis

Darolutamide is an orally administered ARi . It is used at a dosage of 600 mg orally twice per day (1,200 mg/day total) with food . In individuals with severe renal impairment or moderate hepatic impairment, darolutamide is used at a dosage of 300 mg orally twice per day (600 mg/day total) with food .

Wissenschaftliche Forschungsanwendungen

1. Darolutamide in Nonmetastatic, Castration‐Resistant Prostate CancerDarolutamide is a unique androgen-receptor antagonist developed for treating prostate cancer. It significantly prolongs metastasis-free

Scientific Research Applications of Darolutamide

1. Darolutamide in Nonmetastatic, Castration‐Resistant Prostate Cancer

Darolutamide is a unique androgen-receptor antagonist developed for treating prostate cancer. It significantly prolongs metastasis-free survival in men with nonmetastatic, castration-resistant prostate cancer compared to placebo. The median metastasis-free survival with darolutamide was 40.4 months versus 18.4 months with placebo. This efficacy also extends to overall survival, time to pain progression, time to cytotoxic chemotherapy, and time to a symptomatic skeletal event (Fizazi et al., 2019).

2. Targeting Enzalutamide-Resistant Prostate Cancer

Darolutamide exhibits efficacy in targeting enzalutamide-resistant castration-resistant prostate cancer (CRPC), particularly in mutated forms of the androgen receptor. It inhibits cell growth and AR transcriptional activity in enzalutamide-resistant MR49F cells, leading to decreased tumor volume and serum prostate-specific antigen levels. It's effective against AR mutants identified in CRPC patients progressing on traditional therapies, thus supporting its potential role in precision oncology (Borgmann et al., 2018).

3. Blood-Brain Barrier Penetration Comparison

A study on blood-brain barrier penetration of darolutamide in rats using whole-body autoradiography demonstrated that its penetration through the blood-brain barrier is negligible compared to enzalutamide. This could explain the lower incidence of central nervous system-related adverse events with darolutamide, making it a preferable option for certain patient populations (Zurth et al., 2018).

4. Potency in Prostate Cancer Models

Darolutamide shows strong efficacy in prostate cancer models. It effectively inhibits the androgen receptor (AR) in both wild-type and mutated ARs. This includes inhibition of AR N/C interaction and homodimerization. In vivo studies have shown that darolutamide significantly reduces growth in prostate cancer cell line-derived xenografts, supporting its development as a prostate cancer drug (Sugawara et al., 2019).

Safety And Hazards

Darolutamide has a manageable tolerability profile . Side effects of darolutamide added to castration may include fatigue, asthenia, pain in the arms and legs, and rash . Patients taking darolutamide appear to experience comparatively few central nervous system-related adverse events (AEs) such as fatigue and falls, and no increases in seizures have been reported in the drug’s clinical or preclinical development . Other side effects ranging from hot flashes to hypothyroidism also occurred at rates similar to those of the placebo arm in Phase 3 .

Zukünftige Richtungen

Darolutamide expands the availability of treatment options in mHSPC and may be useful as a treatment for high-volume disease (typically defined as ≥ 4 bone metastases with spread outside of the pelvis and vertebral column) . Ongoing research will determine darolutamide’s potential role in additional disease states such as localized and castration-sensitive PCa .

Eigenschaften

IUPAC Name

N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2/c1-11(22-19(28)18-8-17(12(2)27)23-24-18)10-26-6-5-16(25-26)13-3-4-14(9-21)15(20)7-13/h3-8,11-12,27H,10H2,1-2H3,(H,22,28)(H,23,24)/t11-,12?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIJXOOIHRSQRB-PXYINDEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027953
Record name Darolutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

719.5±60.0
Record name Darolutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12941
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The actions of androgens on androgen receptors (AR) potentiate the growth and survival of prostate cancer cells. Darolutamide competitively inhibits androgens from binding to their receptors, inhibiting AR nuclear translocation, as well as AR-mediated transcription. The end result of these processes is a decrease in prostate cancer cell proliferation and tumor size. Its main metabolite, keto-darolutamide, shows similar pharmacological activity to the parent drug, darolutamide. Darolutamide has been found to bind more tightly to the AR receptor than [apalutamide] and [enzalutamide], which are other androgen receptor antagonists. Darolutamide can act as a progesterone receptor (PR) antagonist in the laboratory setting with approximately 1% activity when compared to its actions at the androgen receptor. The clinical relevance is not known at this time.
Record name Darolutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12941
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Darolutamide

CAS RN

1297538-32-9
Record name N-[(1S)-2-[3-(3-Chloro-4-cyanophenyl)-1H-pyrazol-1-yl]-1-methylethyl]-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1297538-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Darolutamide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1297538329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Darolutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12941
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Darolutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAROLUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X05U0N2RCO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-[3-(2-Oxo-1-imidazolidinyl)phenyl]ethyl methanesulfonate (1.32 wt) and 2-methyl-5-(1-piperazinyl)quinoline (1 wt.) were suspended in acetonitrile (5 vol) at room temperature under nitrogen. Diisopropylethylamine (1.53 vol) was added dropwise over 30 minutes, and the mixture was then stirred at 75° C. for 4 hours. The reaction mixture was cooled to room temperature, concentrated to 2 vol, and diluted with ethyl acetate (7 vol). The organic layer was washed with saturated aqueous ammonium chloride solution (2×3 vol), followed by water (1×3 vol). The organic layer was evaporated to dryness, yielding the title compound as a brown foam (70% th).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Darolutamide
Reactant of Route 2
Darolutamide
Reactant of Route 3
Reactant of Route 3
Darolutamide
Reactant of Route 4
Reactant of Route 4
Darolutamide
Reactant of Route 5
Darolutamide
Reactant of Route 6
Darolutamide

Citations

For This Compound
4,300
Citations
E Podgoršek, N Mehra, IM van Oort, DM Somford… - Clinical …, 2023 - Springer
… of darolutamide. One of the most important pharmacological advantages of darolutamide is … In addition, darolutamide has little drug–drug interaction potential and is unlikely to alter the …
Number of citations: 5 link.springer.com
M Wenzel, L Nocera, C Colla Ruvolo… - Prostate cancer and …, 2022 - nature.com
… the 28-month median follow-up for darolutamide. These most current and most mature data … In addition to relying on more mature follow-up for apalutamide and darolutamide, we also …
Number of citations: 32 www.nature.com
MR Smith, M Hussain, F Saad, K Fizazi… - … England Journal of …, 2022 - Mass Medical Soc
… , have shown that darolutamide has potent antitumor efficacy. In … among patients who received darolutamide with androgen-… the efficacy and safety of darolutamide added to androgen-…
Number of citations: 382 www.nejm.org
ED Crawford, W Stanton, D Mandair - Cancer Management and …, 2020 - Taylor & Francis
… the efficacy and safety of darolutamide in PCa, while also briefly addressing CRPC, androgen receptor dynamics, and the characteristics of darolutamide in the context of existing third-…
Number of citations: 20 www.tandfonline.com
K Fizazi, N Shore, TL Tammela, A Ulys… - … England Journal of …, 2019 - Mass Medical Soc
… We evaluated the efficacy of darolutamide for delaying metastasis and death in men with … in the darolutamide group, 0.41; 95% confidence interval, 0.34 to 0.50; P<0.001). Darolutamide …
Number of citations: 834 www.nejm.org
P Nykänen, T Korjamo, H Gieschen… - Drug Metabolism …, 2021 - ingentaconnect.com
… of keto-darolutamide versus darolutamide were observed. Plasma exposure of (S,R)-darolutamide was 3-5-fold higher than that of (S,S)-darolutamide. The fraction of unbound keto-…
Number of citations: 4 www.ingentaconnect.com
K Fizazi, N Shore, TL Tammela, A Ulys… - … England Journal of …, 2020 - Mass Medical Soc
… [CI], 80 to 86) in the darolutamide group and 77% (95% CI, 72 … darolutamide group than in the placebo group (hazard ratio for death, 0.69; 95% CI, 0.53 to 0.88; P=0.003). Darolutamide …
Number of citations: 281 www.nejm.org
N Matsubara, H Mukai, A Hosono, M Onomura… - Cancer Chemotherapy …, 2017 - Springer
… of darolutamide, diastereomers, (S,R)-darolutamide and (S,S)-darolutamide, and the major metabolite keto-darolutamide. … of darolutamide and explore the effect of food on PK. …
Number of citations: 25 link.springer.com
H Borgmann, N Lallous, D Ozistanbullu, E Beraldi… - European urology, 2018 - Elsevier
… the novel drug darolutamide in preclinical models of prostate cancer. We found that darolutamide delays growth of … Our data supports further evaluation of darolutamide in clinical trials. …
Number of citations: 78 www.sciencedirect.com
C Zurth, M Koskinen, R Fricke, O Prien… - European Journal of …, 2019 - Springer
… of darolutamide, its diastereomers and keto-darolutamide were investigated in a trial with a three-period design (Fig. 1a). Darolutamide … the absorption of darolutamide and achieve the …
Number of citations: 63 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.